

# Technical Support Center: DP2 (CRTH2/GPR44)

## Antibody Specificity

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### Compound of Interest

Compound Name: *Dp2mT*

Cat. No.: *B607193*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to DP2 (also known as CRTH2 or GPR44) antibody specificity in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is DP2, and why is antibody specificity crucial?

DP2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as CRTH2 or GPR44, is a G-protein coupled receptor for prostaglandin D2 (PGD2).[1][2][3] It plays a significant role in allergic responses and inflammation by mediating the chemotaxis of Th2 cells, eosinophils, and basophils.[3] Given its involvement in immune regulation, specific and reliable detection of DP2 is critical for accurate experimental results and the development of targeted therapeutics.[1][4]

Q2: My anti-DP2 antibody is not showing any signal in Western Blot. What are the possible causes?

Several factors could lead to a lack of signal:

- **Improper Antibody Storage:** Ensure the antibody has been stored according to the manufacturer's instructions and has not expired.[5][6]

- **Low Target Expression:** The cell or tissue lysate may not have sufficient levels of DP2 protein. It's advisable to check the literature for expected expression levels and include a positive control.[\[5\]](#)[\[6\]](#)
- **Incorrect Antibody Dilution:** The primary antibody may be too dilute. A titration experiment is recommended to determine the optimal concentration.[\[6\]](#)
- **Issues with Secondary Antibody:** Confirm that the secondary antibody is compatible with the primary antibody's host species and is not expired or inactive.[\[5\]](#)
- **Suboptimal Protocol:** Review your Western Blot protocol, including transfer efficiency, blocking conditions, and incubation times.

Q3: I am observing high background or non-specific bands in my Western Blot. How can I resolve this?

High background can obscure your target band. Here are some troubleshooting steps:

- **Optimize Antibody Concentration:** High primary antibody concentrations can lead to non-specific binding. Try reducing the concentration.[\[7\]](#)[\[8\]](#)
- **Improve Blocking:** Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, or vice-versa).
- **Increase Washing Steps:** More stringent or longer washes between antibody incubations can help remove non-specifically bound antibodies.[\[9\]](#)
- **Use a Different Antibody:** If the non-specific bands correspond to the molecular weight of other proteins, your antibody may be cross-reactive. It is crucial to use a well-validated antibody.[\[10\]](#)[\[11\]](#)

Q4: My DP2 antibody is not working in Immunohistochemistry (IHC) on paraffin-embedded tissues. What should I do?

IHC can be challenging due to tissue fixation. Consider the following:

- **Antigen Retrieval:** The fixation process can mask the epitope. Ensure you are using the optimal antigen retrieval method (heat-induced or enzymatic) for your antibody and tissue type.[\[8\]](#)[\[9\]](#)[\[12\]](#)
- **Permeabilization:** If DP2 is an intracellular target, adequate permeabilization is necessary for the antibody to reach its target.[\[9\]](#)
- **Antibody Validation:** Confirm that the antibody is validated for use in IHC on paraffin-embedded tissues. Not all antibodies that work in Western Blot will work in IHC.[\[10\]](#)
- **Endogenous Enzyme Activity:** If using an enzyme-based detection system (like HRP or AP), make sure to quench endogenous enzyme activity to prevent false positives.[\[7\]](#)

Q5: How do I validate the specificity of a new DP2 antibody?

Proper antibody validation is essential for reproducible research.[\[10\]](#)[\[11\]](#) Key validation strategies include:

- **Genetic Knockout/Knockdown:** Use cells or tissues where the DP2 gene has been knocked out or its expression knocked down (e.g., with siRNA). A specific antibody should show no signal in these negative controls.[\[13\]](#)
- **Positive and Negative Controls:** Use cell lines or tissues known to express high and low levels of DP2, respectively.[\[13\]](#)
- **Independent Antibody Comparison:** Compare the staining pattern of your antibody with that of another antibody that recognizes a different epitope on the DP2 protein.[\[11\]](#)
- **Orthogonal Methods:** Confirm your findings with a non-antibody-based method, such as mass spectrometry, to verify the presence of the DP2 protein in your sample.[\[10\]](#)[\[14\]](#)

## Troubleshooting Guides

### Western Blotting

Problem: Weak or No Signal

Possible Cause	Recommended Solution
Low Protein Expression	Use a positive control cell line or tissue known to express DP2.
Inefficient Protein Transfer	Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.
Suboptimal Antibody Concentration	Perform an antibody titration to find the optimal primary antibody concentration.
Incorrect Secondary Antibody	Ensure the secondary antibody is specific for the primary antibody's host species and is used at the correct dilution. <a href="#">[5]</a>
Antibody Incompatibility	Confirm the antibody is validated for Western Blotting.

#### Problem: High Background or Non-Specific Bands

Possible Cause	Recommended Solution
Primary Antibody Concentration Too High	Reduce the primary antibody concentration and/or incubation time. <a href="#">[7]</a>
Insufficient Blocking	Increase blocking incubation time to at least 1 hour at room temperature. Try different blocking buffers (e.g., 5% BSA or non-fat milk in TBST).
Inadequate Washing	Increase the number and duration of wash steps. Adding a detergent like Tween-20 to the wash buffer can also help. <a href="#">[6]</a>
Antibody Cross-Reactivity	Run a negative control (e.g., lysate from a DP2 knockout cell line) to confirm specificity. <a href="#">[13]</a>

## Flow Cytometry

#### Problem: Weak or No Staining

Possible Cause	Recommended Solution
Low Antigen Expression	Check the literature for expected DP2 expression levels on your cell type. Use a positive control cell population. <a href="#">[5]</a> <a href="#">[6]</a>
Antibody Not Suitable for Live Cells	If staining live cells, ensure the antibody recognizes an extracellular epitope of DP2.
Inadequate Permeabilization (for intracellular staining)	If targeting an intracellular epitope, optimize the fixation and permeabilization protocol.
Incorrect Fluorophore/Laser Combination	Confirm that the laser excites the fluorophore on your antibody and that the correct emission filter is in use. <a href="#">[5]</a>
Prozoning Effect	High antibody concentrations can sometimes lead to weaker staining. Titrate the antibody to find the optimal concentration. <a href="#">[5]</a>

#### Problem: High Background Staining

Possible Cause	Recommended Solution
Fc Receptor Binding	Block Fc receptors on cells (especially immune cells) using an Fc blocking reagent or normal serum from the same species as your secondary antibody. <a href="#">[15]</a>
Dead Cells	Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies.
Antibody Concentration Too High	Titrate the antibody to a lower concentration. <a href="#">[5]</a>
Insufficient Washing	Increase the number of wash steps between antibody incubations.

## Immunohistochemistry (IHC)

## Problem: Weak or No Staining

Possible Cause	Recommended Solution
Epitope Masking by Fixation	Optimize the antigen retrieval method (e.g., heat-induced epitope retrieval with different pH buffers or enzymatic digestion).[9][12]
Antibody Incompatibility	Ensure the antibody is validated for IHC on the type of tissue preparation you are using (e.g., frozen or paraffin-embedded).
Insufficient Antibody Penetration	For paraffin sections, ensure complete deparaffinization. For thick sections, increase incubation times.[9]
Low Target Expression	Include a positive control tissue known to express DP2.

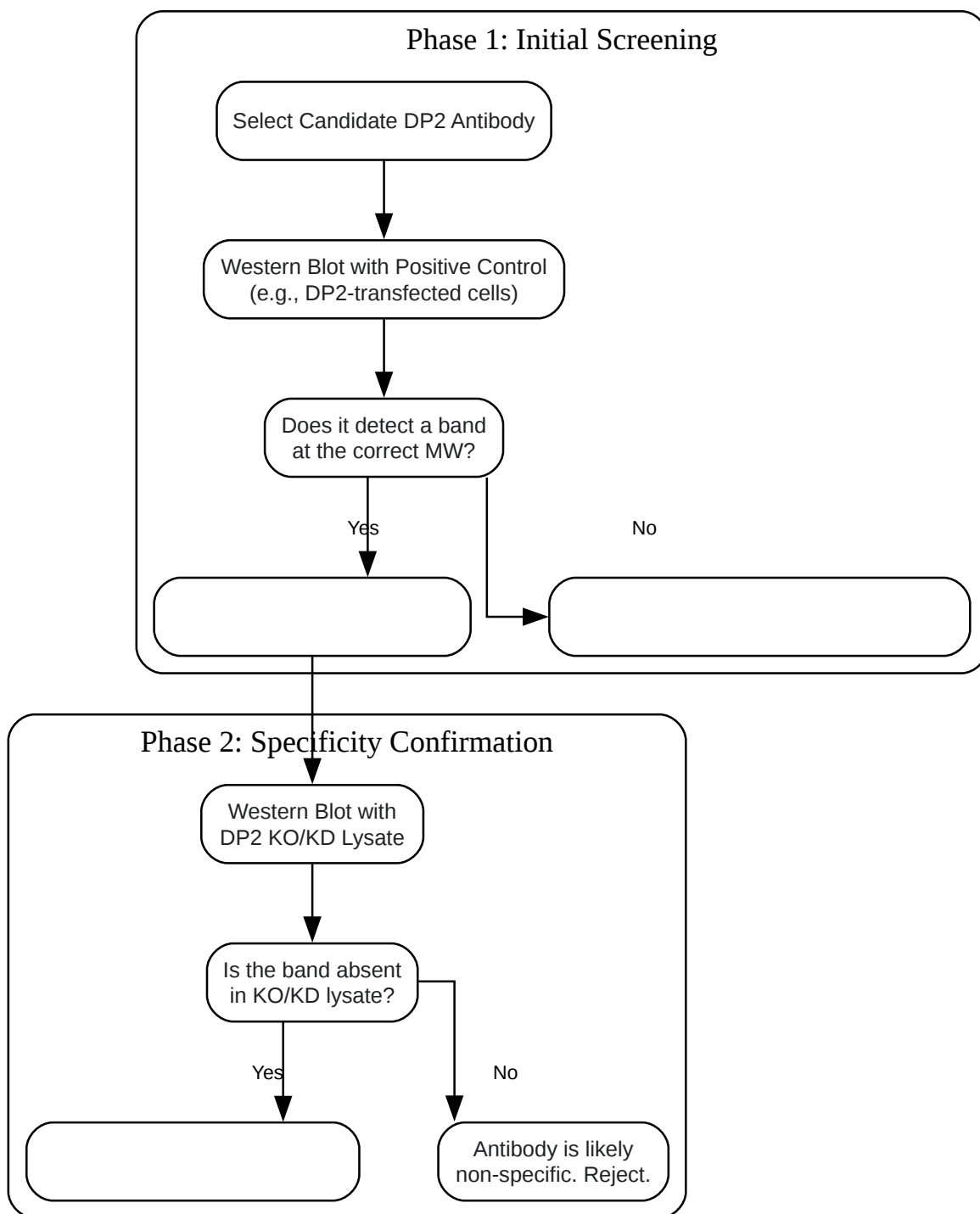
## Problem: High Background Staining

Possible Cause	Recommended Solution
Non-specific Antibody Binding	Use a blocking serum from the same species as the secondary antibody.[9][16] Increase the dilution of the primary antibody.[7]
Endogenous Enzyme Activity	If using HRP or AP conjugates, quench endogenous peroxidase or phosphatase activity before primary antibody incubation.[7]
Cross-reactivity of Secondary Antibody	Use a pre-adsorbed secondary antibody to minimize cross-reactivity with the tissue.[7][9]
Hydrophobic Interactions	Add a detergent like Triton X-100 to the wash buffer.

## Experimental Protocols & Validation Workflows

### DP2 Antibody Validation Workflow

A logical approach to validating a new DP2 antibody is crucial for reliable data.

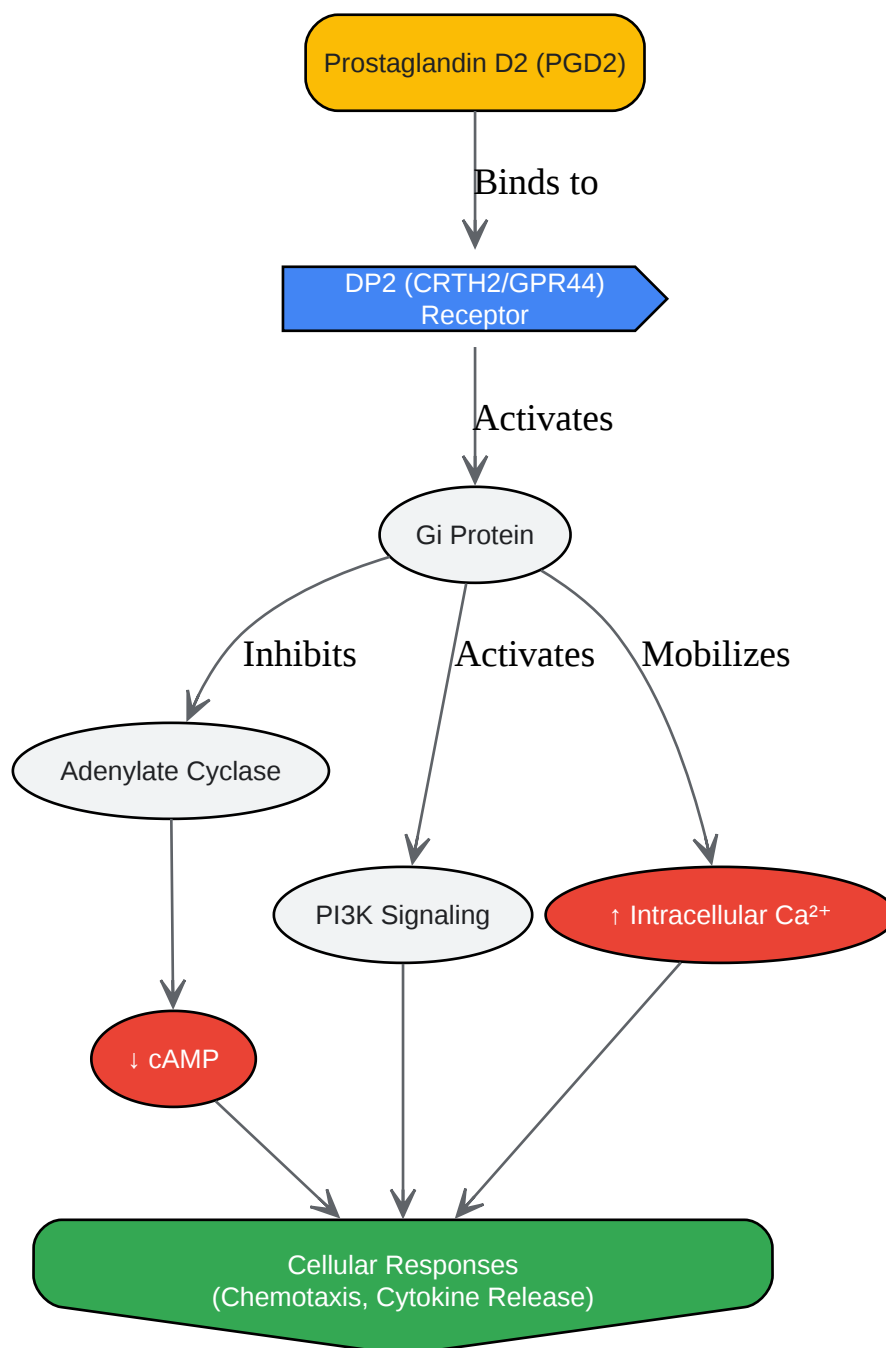


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Caption: Workflow for validating a new DP2 antibody.

## DP2 Signaling Pathway

DP2 is a receptor for PGD<sub>2</sub>, and its activation leads to downstream signaling cascades that influence immune cell function.



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Caption: Simplified DP2 signaling pathway.

## General Protocol: Western Blotting for DP2

- **Sample Preparation:** Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
- **SDS-PAGE:** Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
- **Protein Transfer:** Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S stain.
- **Blocking:** Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
- **Primary Antibody Incubation:** Incubate the membrane with the anti-DP2 antibody (at its predetermined optimal dilution) overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

## General Protocol: Immunohistochemistry for DP2 (Paraffin-Embedded)

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0). Optimization is critical.<sup>[9][12]</sup>

- Quenching: If using an HRP-conjugated secondary, incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[7]
- Blocking: Block non-specific binding by incubating with a blocking serum for 1 hour.[9]
- Primary Antibody Incubation: Incubate sections with the anti-DP2 antibody overnight at 4°C in a humidified chamber.
- Washing: Wash sections with PBS or TBS.
- Secondary Antibody Incubation: Incubate with a biotinylated or polymer-based secondary antibody for 1 hour at room temperature.
- Detection: Apply the detection reagent (e.g., streptavidin-HRP followed by DAB substrate).
- Counterstaining: Lightly counterstain with hematoxylin.
- Dehydration and Mounting: Dehydrate sections, clear in xylene, and mount with a permanent mounting medium.

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